molecular formula C21H29I2NO B13730314 N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide CAS No. 16793-71-8

N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide

Cat. No.: B13730314
CAS No.: 16793-71-8
M. Wt: 565.3 g/mol
InChI Key: QJEUHSJTDILZBD-UHFFFAOYSA-N
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Description

The compound N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide is a benzylamine derivative featuring a complex structure with two ethyl chains: one substituted with a p-cymene-3-yloxy group and the other with an iodoethyl moiety, forming a hydroiodide salt. This compound’s structural uniqueness lies in its dual ethyl-ether and iodoethyl linkages, which may influence its physicochemical properties, reactivity, and biological activity.

Properties

CAS No.

16793-71-8

Molecular Formula

C21H29I2NO

Molecular Weight

565.3 g/mol

IUPAC Name

benzyl-(2-iodoethyl)-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;iodide

InChI

InChI=1S/C21H28INO.HI/c1-17(2)20-10-9-18(3)15-21(20)24-14-13-23(12-11-22)16-19-7-5-4-6-8-19;/h4-10,15,17H,11-14,16H2,1-3H3;1H

InChI Key

QJEUHSJTDILZBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC[NH+](CCI)CC2=CC=CC=C2.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of p-Cymene-3-yloxyethyl Intermediate: This step involves the reaction of p-cymene with an appropriate reagent to introduce the ethoxy group.

    Introduction of Iodoethyl Group: The intermediate is then reacted with an iodoethylating agent to introduce the iodoethyl group.

    Formation of Benzylamine Derivative: The final step involves the reaction of the intermediate with benzylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide exhibit cytotoxic effects against various cancer cell lines. The presence of the iodinated ethyl group may enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in tumor cells .

Case Study : A study demonstrated that derivatives of benzylamine with halogen substituents showed increased potency against breast cancer cells, suggesting a similar application for this compound .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The p-cymene moiety is known for its antimicrobial properties, which could be synergistically enhanced by the iodoethyl group, making it a candidate for further exploration in treating infections .

Pharmacology

1. Receptor Binding Studies
Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly in the central nervous system. This interaction could lead to applications in treating neurological disorders .

2. Radiopharmaceutical Applications
Due to the presence of iodine, this compound has potential as a radiolabeled agent for imaging studies in nuclear medicine. Iodine isotopes are commonly used in diagnostic imaging, and this compound could be modified for such applications, enhancing its utility in medical diagnostics .

Material Science Applications

1. Polymer Chemistry
The unique chemical structure of this compound can be utilized in the synthesis of novel polymers with specific properties. The incorporation of iodine can improve the thermal stability and mechanical properties of polymers, making them suitable for advanced material applications .

Summary of Findings

Application AreaPotential UsesRelevant Studies
Medicinal ChemistryAnticancer and antimicrobial agentsStudies on benzylamine derivatives
PharmacologyNeurological treatments and imaging agentsReceptor binding studies
Material ScienceSynthesis of advanced polymersResearch on polymer stability and properties

Mechanism of Action

The mechanism of action of N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition, activation, or modulation of these targets.

Comparison with Similar Compounds

Structural and Functional Analog: p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine Hydrochloride (RTECS DP1725000)

Key Similarities :

  • Core benzylamine structure with dual ethyl chains.
  • Presence of a p-cymene-3-yloxy group.
  • Halogen substitution (bromo in this analog vs. iodo in the target compound).

Key Differences :

  • Halogen and Counterion : The analog substitutes bromine (p-bromo) and chlorine (chloroethyl) with a hydrochloride salt, whereas the target compound uses iodine (iodoethyl) and hydroiodide.
  • Molecular Weight : The analog has a molecular weight of 461.31 g/mol; the target compound’s iodine substituent likely increases its molecular weight further.
  • Toxicity : The analog exhibits an acute subcutaneous LD50 of 400 mg/kg in mice, suggesting moderate toxicity. The target compound’s iodine substituent may alter toxicity due to differences in metabolic stability and halogen-specific interactions .

Therapeutic Analog: N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-3-(2,2,3,3-tetrafluoropropoxy)benzylamine Hydrochloride

Key Similarities :

  • Benzylamine backbone with ethyl linkages.
  • Use of halogenated substituents (fluoro groups).

Key Differences :

  • Substituents : The analog includes a fluorinated indole and tetrafluoropropoxy group, targeting neurological pathways (Alzheimer’s treatment). The target compound’s p-cymene and iodine groups may prioritize different biological targets.
  • Counterion: Hydrochloride vs. hydroiodide, affecting solubility and bioavailability.

Key Similarities :

  • Benzylamine core with ethyl-ether linkages.

Key Differences :

  • Functionality : This precursor lacks halogens and is used in carvedilol synthesis (a cardiovascular drug). The target compound’s iodine and cymene groups suggest divergent applications, possibly in radiopharmaceuticals or as a synthetic intermediate for heavier halogen-containing molecules.
  • Synthesis : The analog is synthesized in water, highlighting solvent compatibility for benzylamine derivatives. The target compound’s iodine substituent may require anhydrous conditions to avoid hydrolysis .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Toxicity (LD50) Application/Notes References
N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide p-Cymene-3-yloxy, iodoethyl, hydroiodide ~500 (estimated) Not reported Research compound (potential halogen studies)
p-Bromo-N-(2-chloroethyl)-N-(2-(p-cymene-3-yloxy)ethyl)benzylamine hydrochloride p-Bromo, chloroethyl, hydrochloride 461.31 400 mg/kg (mouse, sc) Early-stage drug research
N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-3-(2,2,3,3-tetrafluoropropoxy)benzylamine hydrochloride Fluoroindole, tetrafluoropropoxy, hydrochloride ~450 (estimated) Not reported Alzheimer’s treatment (patented polymorph)
N-[2-(2-Methoxyphenoxy)ethyl]benzylamine Methoxyphenoxy ~300 (estimated) Not reported Carvedilol synthesis precursor

Critical Analysis of Substituent Effects

  • Halogen Impact: Iodine’s larger atomic size compared to bromine or chlorine may enhance lipophilicity and radio-opacity, making the target compound suitable for imaging or targeted therapies.
  • Ether vs. Halogen Chains: The p-cymene-3-yloxy group’s monoterpene structure could confer antioxidant or anti-inflammatory properties, contrasting with fluorinated analogs’ neurological targeting .

Biological Activity

N-(2-(p-Cymene-3-yloxy)ethyl)-N-(2-iodoethyl)benzylamine hydroiodide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H29I2NO. The compound features a p-cymene moiety, an ether linkage, and an iodoethyl group, which may contribute to its biological activity.

PropertyValue
Molecular Weight468.28 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Research indicates that compounds similar to this compound may function as inhibitors of HIF-2α (Hypoxia-Inducible Factor 2 Alpha), a critical factor in tumor growth and survival under hypoxic conditions. Inhibition of HIF-2α can lead to reduced tumor proliferation and increased apoptosis in cancer cells .

Case Study: HIF-2α Inhibition

A study demonstrated that aryl ethers with similar structures effectively inhibited HIF-2α activity in vitro. The results indicated a significant reduction in cell viability when treated with these compounds, suggesting a promising avenue for developing anticancer agents .

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown potential neuroprotective effects. A study on related benzylamine derivatives indicated that these compounds could protect neuronal cells from oxidative stress and apoptosis, which is crucial for treating neurodegenerative diseases .

Cytotoxicity Assessment

The cytotoxic effects of this compound have been evaluated against various cell lines. The compound exhibited cytotoxicity at concentrations of 500 mg/L and higher, with IC50 values indicating moderate toxicity levels in human primary hepatocytes .

Table 2: Cytotoxicity Data

Cell LineIC50 (mg/L)
Rat Brain Striatum Neurons368.2
Human Primary Hepatocytes403.1

The proposed mechanism of action for this compound involves modulation of signaling pathways associated with cell survival and apoptosis. By inhibiting HIF-2α, the compound disrupts the hypoxic response in tumors, leading to decreased angiogenesis and increased cell death.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to various biological targets. These studies suggest that the compound has a high affinity for certain receptors involved in cancer progression and neuronal protection .

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